(1-(Pyrazin-2-yl)cyclobutyl)methanamine
Description
Properties
CAS No. |
1524243-53-5 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1-pyrazin-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C9H13N3/c10-7-9(2-1-3-9)8-6-11-4-5-12-8/h4-6H,1-3,7,10H2 |
InChI Key |
ZTSPIHLKUJUFNH-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(CN)C2=NC=CN=C2 |
Canonical SMILES |
C1CC(C1)(CN)C2=NC=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Key Differences
Research Findings and Challenges
- Biological Activity: Piperazine-substituted cyclobutylmethanamines () demonstrate nanomolar inhibitory activity against p97 ATPase, highlighting the role of substituents in potency. Pyrazine derivatives may exhibit distinct selectivity profiles .
- Contradictions : While piperazine analogs show enhanced solubility in polar solvents, pyrazine’s aromaticity may reduce solubility, necessitating formulation adjustments .
- Knowledge Gaps: Direct data on the target compound’s pharmacokinetics and toxicity are absent, requiring extrapolation from analogs.
Preparation Methods
Stepwise Preparation Method
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| Step (a) | Preparation of diaryl imine | Reaction of diphenylmethylamine with an aryl aldehyde in solvents like THF or 1,4-dioxane at near atmospheric pressure | Equimolar or varied stoichiometry; temperature range from 0°C to 40°C preferred |
| Step (b) | Coupling of diaryl imine with 2,3-dichloropyrazine | Reaction in presence of base such as potassium carbonate or cesium carbonate, often in DMF or THF, temperature 20°C to 130°C | Base choice influences reaction rate and selectivity |
| Step (c) | Hydrolysis of coupled product to amine | Acidic hydrolysis using HCl, trifluoroacetic acid (TFA), acetic acid, or sulfuric acid; or basic hydrolysis using NaOH, KOH, or LiOH | Hydrolysis conditions tailored for stability and yield; solvents include water, ethers, chlorinated solvents |
The overall yield for the process is typically at least 50% for producing the compound of formula I, which includes (1-(Pyrazin-2-yl)cyclobutyl)methanamine as a subset.
Detailed Reaction Conditions and Reagents
Solvents: Preferred solvents for imine formation and coupling include tetrahydrofuran (THF), 1,4-dioxane, ethyl acetate, dichloromethane (CH2Cl2), and toluene. Mixtures of these solvents can be employed to optimize solubility and reaction kinetics.
Bases: Potassium carbonate and cesium carbonate are commonly used for the coupling step, with triethylamine (Et3N) or diisopropylethylamine (DIEA) used in imine formation.
Acids for Hydrolysis: Hydrochloric acid (HCl) is preferred for hydrolysis due to its efficiency and ease of handling. TFA and sulfuric acid are alternatives depending on substrate sensitivity.
Temperature and Pressure: Reactions are generally conducted at atmospheric pressure. Temperature ranges vary by step, with imine formation and hydrolysis favoring 0°C to 40°C, and coupling reactions tolerating higher temperatures up to 130°C.
Advantages of the Method
- Avoids formation of lacrymatory halomethyl pyrazines, which are difficult to handle and selectively synthesize.
- Scalable to produce at least 0.5 mol quantities with good yield.
- Intermediate stability is improved compared to older methods.
Related Synthetic Examples and Analogues
While direct preparation of this compound is detailed above, related cyclobutylamine derivatives with heteroaryl substituents have been synthesized using similar nucleophilic substitutions and reductive aminations.
For instance, in the synthesis of fluoropyridinyl-substituted cyclobutylamines, key steps involve:
- Oxidation of cyclobutanecarbonitrile derivatives
- Reduction to hydroxycyclobutanes
- Substitution reactions with heteroaryl halides
- Final amine formation by carbamate protection or deprotection steps.
These methods illustrate the versatility of heteroaryl cyclobutylamine synthesis and provide insights into adapting conditions for pyrazinyl analogues.
Summary Table of Key Reaction Parameters
| Parameter | Step (a) Imine Formation | Step (b) Coupling | Step (c) Hydrolysis |
|---|---|---|---|
| Reagents | Diphenylmethylamine + Aryl aldehyde | Diaryl imine + 2,3-dichloropyrazine | Acid (HCl, TFA) or base (NaOH) |
| Solvents | THF, 1,4-dioxane | DMF, THF | Water, EtOAc, CH2Cl2, THF |
| Base | DIEA, Et3N | K2CO3, Cs2CO3 | None or acid/base for hydrolysis |
| Temperature | 0°C to 40°C | 20°C to 130°C | 0°C to 40°C |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Yield | High, intermediate | Moderate to high | High |
Q & A
Q. What analytical methods quantify trace impurities in bulk samples?
- QC Protocols :
- HPLC : C18 column (gradient: 0.1% TFA in HO/MeCN), LOD = 0.1% for pyrazine byproducts .
- ICP-MS : Detects metal catalysts (Pd < 10 ppm) .
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